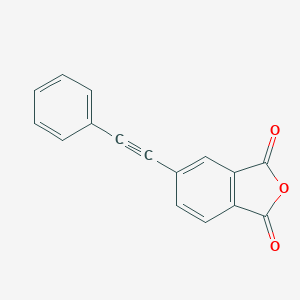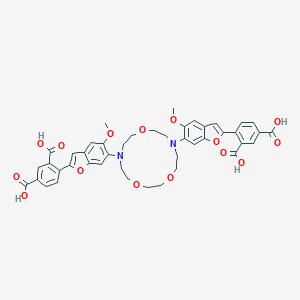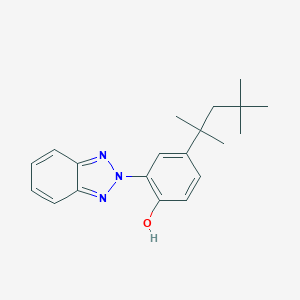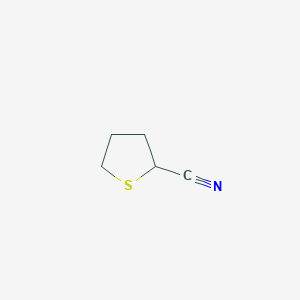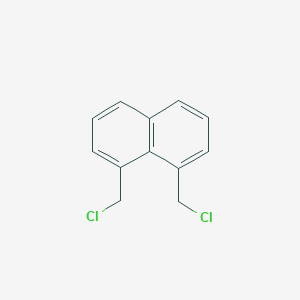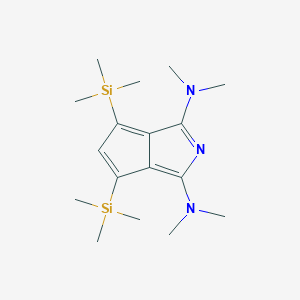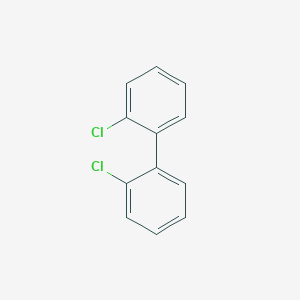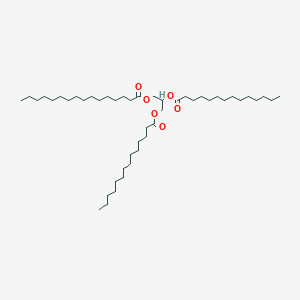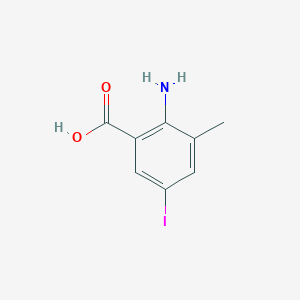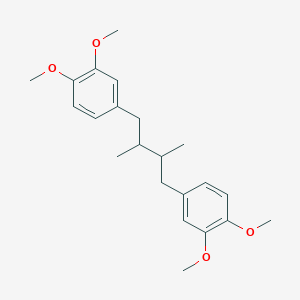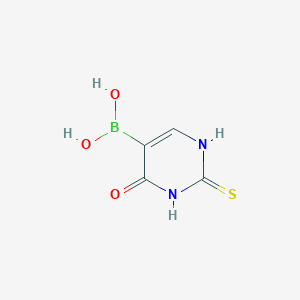
5-Dihydroxyboryl-2-thiouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dihydroxyboryl-2-thiouracil, also known as Bortezomib, is a proteasome inhibitor drug that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid derivative that inhibits the proteasome, which is responsible for the degradation of intracellular proteins. Bortezomib has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.
Mecanismo De Acción
5-Dihydroxyboryl-2-thiouracil inhibits the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can cause cell death. 5-Dihydroxyboryl-2-thiouracil also inhibits the NF-kB pathway, which is involved in the regulation of cell growth and survival. This dual mechanism of action makes 5-Dihydroxyboryl-2-thiouracil an effective treatment for cancer.
Efectos Bioquímicos Y Fisiológicos
5-Dihydroxyboryl-2-thiouracil has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. 5-Dihydroxyboryl-2-thiouracil has also been shown to modulate the immune system, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Dihydroxyboryl-2-thiouracil is a potent inhibitor of the proteasome, which makes it an effective tool for studying the role of the proteasome in various cellular processes. However, 5-Dihydroxyboryl-2-thiouracil can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 5-Dihydroxyboryl-2-thiouracil can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 5-Dihydroxyboryl-2-thiouracil will focus on its potential use in the treatment of other types of cancer, as well as its potential use in combination with other drugs. There is also ongoing research on the development of new proteasome inhibitors that may be more effective than 5-Dihydroxyboryl-2-thiouracil. Additionally, research will focus on the development of new methods for delivering 5-Dihydroxyboryl-2-thiouracil to cancer cells, which may increase its effectiveness and reduce its toxicity. Finally, research will focus on the identification of biomarkers that can predict the response of cancer cells to 5-Dihydroxyboryl-2-thiouracil, which may help to personalize cancer treatment.
Métodos De Síntesis
5-Dihydroxyboryl-2-thiouracil can be synthesized using a multistep process that involves the reaction of boronic acid with an amino acid derivative. The boronic acid is first converted to a boronic ester, which is then reacted with an amino acid derivative to form a boronate ester. The boronate ester is then hydrolyzed to form the boronic acid derivative, which is purified and used as the active ingredient in 5-Dihydroxyboryl-2-thiouracil.
Aplicaciones Científicas De Investigación
5-Dihydroxyboryl-2-thiouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to be effective in the treatment of multiple myeloma and mantle cell lymphoma, and is currently being studied for its potential use in the treatment of other types of cancer. 5-Dihydroxyboryl-2-thiouracil has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
Número CAS |
125177-38-0 |
|---|---|
Nombre del producto |
5-Dihydroxyboryl-2-thiouracil |
Fórmula molecular |
C4H5BN2O3S |
Peso molecular |
171.98 g/mol |
Nombre IUPAC |
(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |
Clave InChI |
IYECIXPSVBLTTP-UHFFFAOYSA-N |
SMILES isomérico |
B(C1=CN=C(NC1=O)S)(O)O |
SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
SMILES canónico |
B(C1=CNC(=S)NC1=O)(O)O |
Otros números CAS |
125177-38-0 |
Sinónimos |
5-dihydroxyboryl-2-thiouracil |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



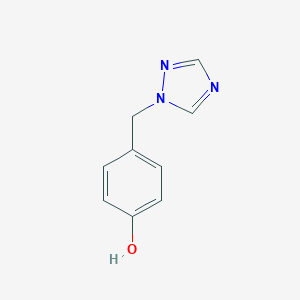
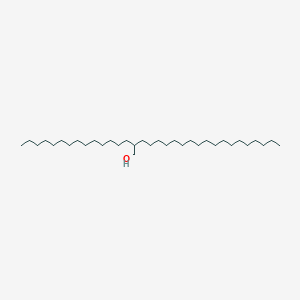
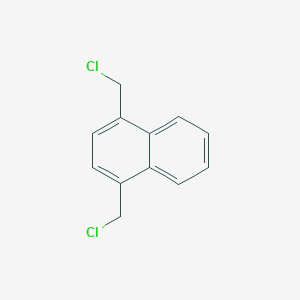
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
